4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate
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Overview
Description
4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidinone core, a piperazine ring, and a chlorophenyl group. Its diverse functional groups make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate typically involves multiple steps, including the formation of the piperidinone core, the introduction of the piperazine ring, and the attachment of the chlorophenyl group. Common reagents used in these reactions include piperidine, piperazine, chlorobenzene, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone
- **4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone hydrochloride
- **4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone acetate
Uniqueness
Compared to similar compounds, 4-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate is unique due to its specific oxalate salt form, which can influence its solubility, stability, and bioavailability. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
Properties
CAS No. |
109758-36-3 |
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Molecular Formula |
C33H38ClN3O5 |
Molecular Weight |
592.1 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-4-(4-chlorophenyl)piperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H36ClN3O.C2H2O4/c32-29-14-12-25(13-15-29)28-16-19-34(30(36)24-28)18-7-17-33-20-22-35(23-21-33)31(26-8-3-1-4-9-26)27-10-5-2-6-11-27;3-1(4)2(5)6/h1-6,8-15,28,31H,7,16-24H2;(H,3,4)(H,5,6) |
InChI Key |
XEUQIHZUWWKWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1C2=CC=C(C=C2)Cl)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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